molecular formula C13H15F3N2 B2707048 3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline CAS No. 866040-94-0

3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline

Cat. No.: B2707048
CAS No.: 866040-94-0
M. Wt: 256.272
InChI Key: JCELKUKBVRGEGV-UHFFFAOYSA-N
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Description

Quinoxalines are a type of heterocyclic compound that have been extensively synthesized for the development of industrially useful elements like dyes, optical, electro-luminescent materials and were also well-established in the field of biological sciences . Trifluoromethyl derivatives of quinoxalin-2(1H)-one and quinoxaline-2(1H)-thione, as well as 3-(tri(di)fluoro-methyl)quinoxaline-2-carboxylic acids have been used in the synthesis of new quinoxalines .


Synthesis Analysis

Starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives .

Scientific Research Applications

Synthesis and Chemical Properties

The compound 3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline belongs to a broader class of fluorinated quinoxalines, which are of significant interest due to their unique chemical and physical properties. Research into fluorinated quinoxalines has led to the development of various methods for their synthesis and functionalization, leveraging the trifluoromethyl group for enhanced activity and selectivity in chemical reactions. For instance, the synthesis of 9-(trifluoromethyl)pyrido[1′,2′:1,2]imidazo[4,5-b]quinoxalines involves cyclization reactions with substituted pyridines, showcasing the versatility of fluorinated quinoxalines in chemical synthesis (Iwata, Sakajyo, & Tanaka, 1994). Additionally, bismuth(III)-catalyzed reactions in water have been utilized for the rapid synthesis of disubstituted quinoxalines, highlighting the environmentally benign approaches for synthesizing such compounds (Yadav, Reddy, Premalatha, & Shankar, 2008).

Applications in Sensing and Material Science

Fluorinated quinoxalines have been applied in the development of neutral anion receptors with augmented affinities and enhanced selectivities. The incorporation of fluorinated units into calix[4]pyrrole and dipyrrolylquinoxaline frameworks has significantly improved their binding affinities for anions such as fluoride, chloride, and dihydrogen phosphate. This enhancement in binding affinity is particularly notable for chloride and dihydrogen phosphate, with applications in the development of naked-eye sensors for phosphate anion detection (Anzenbacher, Try, Miyaji, Jursíková, Lynch, Marquez, & Sessler, 2000). Furthermore, the structural and electronic properties of such compounds, including their ionic nature and reactivity, have been extensively characterized through various spectroscopic techniques and computational studies, offering insights into their potential applications in material science and molecular electronics (Faizi, Alam, Haque, Ahmad, Shahid, & Ahmad, 2018).

Optical and Electronic Properties

The exploration of fluorinated quinoxalines in the field of organic electronics has revealed their potential as materials for electronic transport and light-emitting devices. Investigations into Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have demonstrated their unique optical properties, including solvatochromism and aggregation-induced emission (AIE), attributed to the presence of electron-withdrawing trifluoromethyl groups. These properties are crucial for applications in organic light-emitting diodes (OLEDs) and as fluorescent materials for sensing and imaging (Rajalakshmi & Palanisami, 2020).

Future Directions

Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has recently emerged as a modern sustainable protocol, as C-3 functionalized quinoxalin-2(1H)-ones offer robust applications in the medicinal, pharmaceutical and agriculture industry .

Properties

IUPAC Name

3-(trifluoromethyl)-6,6a,7,8,9,10-hexahydro-5H-pyrido[1,2-a]quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2/c14-13(15,16)9-4-5-12-11(7-9)17-8-10-3-1-2-6-18(10)12/h4-5,7,10,17H,1-3,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCELKUKBVRGEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CNC3=C2C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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